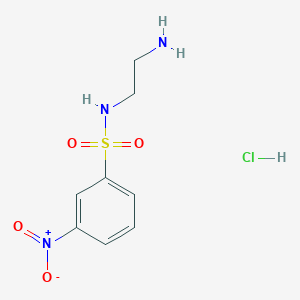

N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide hydrochloride

Description

Properties

IUPAC Name |

N-(2-aminoethyl)-3-nitrobenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4S.ClH/c9-4-5-10-16(14,15)8-3-1-2-7(6-8)11(12)13;/h1-3,6,10H,4-5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEXMQVCRAWKUDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NCCN)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221724-53-3 | |

| Record name | Benzenesulfonamide, N-(2-aminoethyl)-3-nitro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221724-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide hydrochloride is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as a potential inhibitor of various enzymes and its selective cytotoxic effects in cancer research. This article reviews its biological mechanisms, inhibition profiles, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a nitro group, an aminoethyl side chain, and a sulfonamide functional group. These structural features contribute to its interaction with biological targets.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound has been shown to inhibit human carbonic anhydrases (hCAs), which are crucial for various physiological processes. The inhibition constants (Ki) for these enzymes range significantly, indicating varying potency against different isoforms (e.g., hCA I, II, IX, and XII) .

- Selective Cytotoxicity : In vitro studies demonstrate that this compound exhibits preferential toxicity towards hypoxic cancer cells. For instance, it reduced the survival fraction of hypoxic EMT6 mammary carcinoma cells significantly while showing minimal effects on aerobic cells .

1. Inhibition of Carbonic Anhydrases

A study evaluated the inhibition of hCAs by various sulfonamide derivatives, including this compound. The results indicated:

| Compound | Ki (nM) | Target Enzyme |

|---|---|---|

| 1 | 49 | hCA I |

| 2 | 150 | hCA II |

| 3 | 2000 | hCA IX |

| 4 | >10000 | hCA XII |

These findings suggest that while some derivatives exhibit strong inhibition against certain isoforms, others may have limited efficacy .

2. Hypoxic Cell Selectivity

In further investigations, the compound was tested for its ability to act as a hypoxic cell radiosensitizer. At a concentration of 1 mM, it reduced the surviving fraction of hypoxic cells to approximately , showcasing its potential as a selective agent in cancer therapy . However, in vivo studies showed no significant cytotoxic or radiosensitizing activity at dosages up to 200 mg/kg in mice models .

Case Study: Cancer Therapy

A notable case study involved the use of this compound in treating solid tumors in BALB/c mice. Although initial in vitro results were promising regarding hypoxic cell targeting, subsequent in vivo applications did not yield significant therapeutic benefits. This highlights the challenges in translating in vitro efficacy to clinical outcomes.

Potential Applications

The compound's ability to inhibit carbonic anhydrases suggests potential applications in treating conditions like glaucoma and edema. Furthermore, its selective toxicity towards hypoxic tumor cells positions it as a candidate for further development in targeted cancer therapies.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their properties:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Type/Position | Purity (%) | Notable Features |

|---|---|---|---|---|---|---|

| N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide hydrochloride (Target Compound) | 1221724-53-3 | C₈H₁₂ClN₃O₄S | 281.72 | -NO₂ (meta) | Not stated | Strong electron-withdrawing nitro group |

| N-(2-aminoethyl)-3-chlorobenzene-1-sulfonamide hydrochloride | 1170276-35-3 | C₈H₁₂Cl₂N₂O₂S | 271.16 | -Cl (meta) | 95.0 | Lower molecular weight; halogenated |

| N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride | Not provided | C₈H₁₂ClN₃O₄S | 281.72 | -NO₂ (para) | Not stated | Positional isomer of target compound |

| N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide hydrochloride | 210049-20-0 | C₁₃H₁₇Cl₂N₂O₂S | 335.25 | -Cl (naphthalene) | Not stated | Extended aromatic system; aminopropyl chain |

Key Comparisons

Nitro vs. Chloro Substituents

- Its meta position may influence steric and electronic interactions in molecular recognition processes .

- 3-Chloro Analog (CAS 1170276-35-3): The chloro substituent (-Cl) is less electron-withdrawing than -NO₂, which may reduce acidity of the sulfonamide proton. The lower molecular weight (271.16 vs. 281.72) suggests differences in solubility and volatility. A purity of 95% is noted for this analog .

Positional Isomerism: meta-Nitro vs. para-Nitro

- The 4-nitro analog (para-nitro) shares the same molecular formula and weight as the target compound but differs in nitro group positioning. Para substitution may alter electronic distribution, solubility, and binding affinity in biological systems. For example, para-nitro groups often enhance resonance stabilization compared to meta .

Extended Aromatic Systems and Chain Length

- Naphthalene Derivative (CAS 210049-20-0): The naphthalene ring increases hydrophobicity and molecular weight (335.25 g/mol), which could improve membrane permeability but reduce aqueous solubility. The aminopropyl chain (vs. aminoethyl) introduces additional conformational flexibility and basicity .

Preparation Methods

Chlorosulfonation of 3-nitrobenzene derivatives

Reagents & Conditions: The process starts with chlorosulfonation of 3-nitrobenzene or o-nitrochlorobenzene using chlorosulfonic acid at elevated temperatures (100–120 °C) for 2–6 hours. This reaction introduces the sulfonyl chloride group at the 1-position of the benzene ring, yielding 3-nitrobenzene-1-sulfonyl chloride intermediates.

Optimization: Cooling the reaction mixture to 60–80 °C before further chlorination with sulfur oxychloride enhances the yield of sulfonyl chloride. The molar ratios of reagents are critical, with optimal ratios around 1:2.5–3:1.2–1.4 (nitrochlorobenzene:chlorosulfonic acid:sulfur oxychloride) to achieve yields up to 97%.

Amination with Ethylenediamine

Reaction: The sulfonyl chloride intermediate is reacted with ethylenediamine, typically in aqueous medium at mild temperatures (around 19–36 °C) over several hours (3.5–4 h). This step forms the sulfonamide bond, producing N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide.

Yields: This step achieves high yields around 90%, indicating efficient conversion.

Reduction of the Nitro Group (Optional)

When the target compound requires the amino group instead of nitro, reduction is performed using iron powder and acetic acid under heating (around 105–110 °C) for several hours. This converts the nitro group to an amine, with yields reported up to 96%.

For N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide hydrochloride, this reduction may be omitted if the nitro group is retained.

Hydrochloride Salt Formation

The free base sulfonamide is converted to its hydrochloride salt by treatment with hydrogen chloride in ethanol or dioxane. This step usually involves dropwise addition of HCl/EtOH solution at room temperature, followed by stirring and crystallization to isolate the hydrochloride salt.

Crystallization and washing with ethanol or acetone improve purity and yield.

Representative Experimental Data

| Step | Reagents & Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chlorosulfonation | Chlorosulfonic acid + 3-nitrochlorobenzene | 100–120 | 2–6 | 96–97 | Cooling before next step improves yield |

| Chlorination | Sulfur oxychloride | 65–75 | 1.5–3.5 | ~97 | Sulfonyl chloride formation |

| Amination | Ethylenediamine in water | 19–36 | 3.5–4 | 90 | Formation of sulfonamide |

| Reduction (if needed) | Fe powder + Acetic acid | 105–110 | 4–6 | 96 | Converts nitro to amino group |

| Hydrochloride salt formation | HCl in ethanol or dioxane, stirring/crystallization | RT | 1–2 | - | Isolation of hydrochloride salt |

Additional Notes on Reaction Conditions and Purification

Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), ethanol, and water are commonly used solvents in different steps. For chlorosulfonation, DCM with cooling is preferred to control reaction exothermicity.

Temperature Control: Cooling during chlorosulfonation and chlorination steps is critical to avoid side reactions and degradation.

Purification: Crystallization from ethanol or acetone and washing steps are used to purify the final hydrochloride salt. Filtration and drying under vacuum yield the pure compound.

Catalysts/Additives: Pyridine or triethylamine may be used to neutralize HCl formed during sulfonamide formation, improving yields and product stability.

Summary of Key Research Findings

The sulfonyl chloride intermediate can be efficiently prepared via chlorosulfonation of nitro-substituted benzene derivatives with yields up to 97%.

Amination with ethylenediamine proceeds smoothly in aqueous conditions at mild temperatures, yielding the sulfonamide in approximately 90% yield.

Formation of the hydrochloride salt by acid treatment is straightforward and yields crystalline, stable products suitable for further applications.

Reduction of the nitro group to amine is highly efficient using iron/acetic acid, but may be unnecessary depending on the desired final compound.

This comprehensive synthesis approach, supported by multiple patents and peer-reviewed studies, provides a robust methodology for preparing this compound with high purity and yield.

Q & A

Basic: What are the key steps and reagents required for synthesizing N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide hydrochloride?

The synthesis involves sulfonylation of 2-aminoethylamine with 3-nitrobenzenesulfonyl chloride, followed by hydrochloride salt formation.

- Step 1 : React 3-nitrobenzenesulfonyl chloride with 2-aminoethylamine in an anhydrous solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to form the sulfonamide intermediate .

- Step 2 : Treat the intermediate with hydrochloric acid to precipitate the hydrochloride salt.

- Critical Reagents : 3-Nitrobenzenesulfonyl chloride (purity ≥95%), 2-aminoethylamine, HCl gas or concentrated HCl solution .

Basic: Which analytical methods are most effective for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : Use and NMR to verify the sulfonamide backbone and nitro group positioning. Key signals include the aromatic protons (δ 8.2–8.5 ppm for nitro-substituted benzene) and the aminoethyl chain (δ 2.8–3.2 ppm) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) should show a molecular ion peak at m/z 281.72 (M+H) .

- Purity : HPLC with UV detection at 254 nm (nitro group absorbance) ensures ≥95% purity .

Advanced: How can reaction conditions be optimized to improve yield and minimize byproducts during synthesis?

- Temperature Control : Maintain 0–5°C during sulfonylation to reduce side reactions (e.g., over-sulfonylation) .

- Solvent Selection : Use polar aprotic solvents (e.g., acetonitrile) to enhance solubility of intermediates.

- Stoichiometry : A 1.2:1 molar ratio of 3-nitrobenzenesulfonyl chloride to 2-aminoethylamine minimizes unreacted starting material .

- Data Contradiction Note : If yields drop below 70%, check for moisture ingress (hydrolysis of sulfonyl chloride) via FT-IR for unexpected hydroxyl peaks .

Advanced: What are the primary biological targets of this compound, and how can its inhibitory activity be experimentally validated?

- Target : Likely inhibits dihydropteroate synthase (DHPS) , a key enzyme in bacterial folate synthesis, due to structural similarity to sulfonamide antibiotics .

- Validation Methods :

- Enzyme Assay : Measure IC using purified DHPS and a spectrophotometric assay monitoring dihydropteroate formation.

- Microbiological Testing : Assess minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced: How can researchers address discrepancies between observed biological activity and theoretical predictions?

- Case Example : If the compound shows poor antibacterial activity despite high DHPS binding affinity in silico:

- Check Membrane Permeability : Use a Caco-2 cell monolayer assay to evaluate passive diffusion.

- Metabolic Stability : Perform microsomal incubation to identify rapid degradation (e.g., nitro group reduction) .

- Structural Modifications : Introduce electron-withdrawing groups to stabilize the nitro moiety against metabolic reduction .

Basic: What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Solubility : Freely soluble in water (>50 mg/mL) and DMSO due to the hydrophilic aminoethyl group and ionic hydrochloride salt .

- Stability : Store at 2–8°C in airtight containers. Avoid prolonged exposure to light (nitro groups are photosensitive). Stability in solution: >6 months at -20°C .

Advanced: What strategies can be employed to synthesize derivatives for structure-activity relationship (SAR) studies?

- Nitro Group Replacement : Substitute the nitro group with halogens (e.g., Cl, Br) or amines to modulate electronic properties .

- Aminoethyl Chain Modifications : Introduce alkyl or aryl substituents via reductive amination or acylation. For example, replace the ethyl chain with a propyl group to enhance lipophilicity .

- Validation : Use -NMR or X-ray crystallography to confirm structural changes in derivatives .

Advanced: How can researchers mitigate interference from the nitro group in spectroscopic analyses?

- NMR Challenges : The nitro group’s electron-withdrawing effect deshields adjacent protons, causing signal broadening. Use DEPT-135 or HSQC to resolve overlapping peaks .

- UV-Vis Interference : The nitro group absorbs strongly at 254 nm, complicating HPLC detection. Switch to a fluorescence detector (if derivatized) or a longer wavelength (e.g., 280 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.